molecular formula C13H16F2O2 B6359032 2,3-Difluoro-4-(hexyloxy)benzaldehyde CAS No. 1277641-45-8

2,3-Difluoro-4-(hexyloxy)benzaldehyde

Cat. No.: B6359032
CAS No.: 1277641-45-8
M. Wt: 242.26 g/mol
InChI Key: ZDYBGKXHCYQMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H16F2O2. It is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a hexyloxy group at the 4 position, and an aldehyde group at the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(hexyloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Substitution Reaction:

    Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-(hexyloxy)benzoic acid.

    Reduction: 2,3-Difluoro-4-(hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(hexyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(hexyloxy)benzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms and the hexyloxy group can influence the compound’s lipophilicity and reactivity, affecting its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxybenzaldehyde
  • 2,3-Difluoro-4-ethoxybenzaldehyde
  • 2,3-Difluoro-4-propoxybenzaldehyde

Uniqueness

2,3-Difluoro-4-(hexyloxy)benzaldehyde is unique due to the presence of the hexyloxy group, which imparts distinct lipophilic properties compared to shorter alkoxy chains

Properties

IUPAC Name

2,3-difluoro-4-hexoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYBGKXHCYQMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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